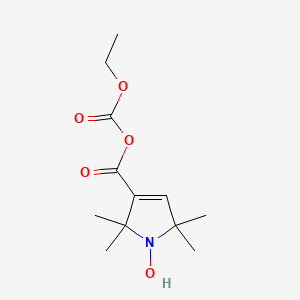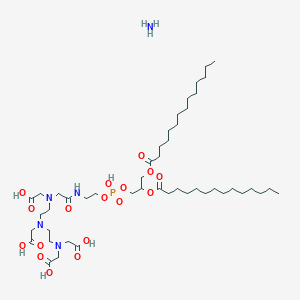
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is a chemical compound with the molecular formula C12H21NO5. This compound is known for its unique structure, which includes a pyrrole ring substituted with ethoxycarbonyl and hydroxy groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate typically involves the reaction of 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Nucleophiles such as amines or alcohols, solvents like DCM or THF, room temperature.
Major Products Formed
Oxidation: Formation of 1-oxo-2,2,5,5-tetramethylpyrrole-3-carboxylate.
Reduction: Formation of 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl methanone: Similar structure but with a pyrrolidine ring instead of a pyrrole ring.
1-(Ethoxycarbonyl)ethyl (2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate: Contains a dioxolanone ring and is used in different chemical contexts.
1-substituted 5-acetyl (ethoxycarbonyl)-2,3-dihydropyrazolylaminomethylidene β-dicarbonyl derivatives: Used in the synthesis of complex organic molecules.
Uniqueness
Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of ethoxycarbonyl and hydroxy groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C12H19NO5 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7,16H,6H2,1-5H3 |
Clé InChI |
SBHCMPIMRNJKEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098778.png)
![1-(4-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098784.png)

![1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]-](/img/structure/B14098805.png)
![8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14098817.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14098831.png)

![2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098841.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098842.png)
![3-(4-Fluorophenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14098850.png)

![7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098864.png)
![N-ethyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14098865.png)
